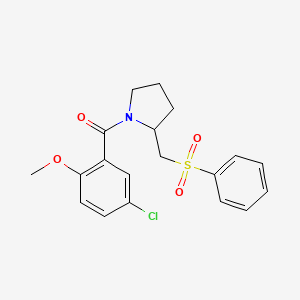

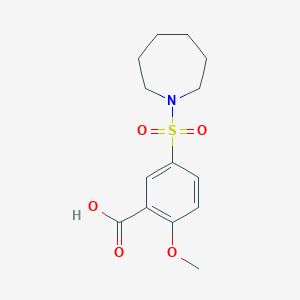

![molecular formula C21H22ClN5O4 B3009486 2-(3-(4-氯苄基)-1,6,7-三甲基-2,4-二氧代-3,4-二氢-1H-咪唑并[2,1-f]嘌呤-8(2H)-基)乙酸乙酯 CAS No. 919012-33-2](/img/structure/B3009486.png)

2-(3-(4-氯苄基)-1,6,7-三甲基-2,4-二氧代-3,4-二氢-1H-咪唑并[2,1-f]嘌呤-8(2H)-基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a complex organic molecule that appears to be related to various synthesized heterocyclic compounds. These compounds are of interest due to their potential biological activities, such as antimicrobial and antioxidant properties, and their use in the synthesis of novel organic molecules.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized using a Knoevenagel condensation reaction, which is a method for forming carbon-carbon double bonds . Another related compound was synthesized via a cyclocondensation reaction, which typically involves the formation of a ring system by reacting a bifunctional compound with itself or with another bifunctional compound . Additionally, the aza-Wittig reaction was used to synthesize a compound with an imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system, which is a reaction that forms nitrogen-containing heterocycles . Moreover, a one-pot multicomponent reaction was employed to synthesize ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates, demonstrating the versatility of synthetic methods in creating complex molecules .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic techniques and confirmed by X-ray diffraction studies. For example, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate adopts a Z conformation about the C=C bond and crystallizes in the monoclinic crystal system . The imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system of another synthesized compound is essentially planar, with the phenyl ring twisted at a significant dihedral angle, indicating a complex three-dimensional structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their potential biological activities. The Knoevenagel condensation and cyclocondensation reactions are key steps in forming the core structures of these molecules . The aza-Wittig reaction and the one-pot multicomponent reaction demonstrate the ability to introduce nitrogen atoms and sulfur-containing groups into the molecules, which can significantly affect their reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate are not detailed in the provided papers, related compounds exhibit interesting properties. The crystal packing of one compound is stabilized by weak intermolecular C—H⋯O interactions, which can influence its solubility and stability . The antimicrobial and antioxidant susceptibilities of these compounds suggest potential applications in pharmaceuticals and as functional materials .

科学研究应用

对人 A3 腺苷受体的亲和力

研究表明,咪唑并[2,1-i]嘌呤-5-酮中的某些乙基取代显着增加了它们对人 A3 腺苷受体 (AR) 的亲和力。这一发现与研究涉及 A3 AR 的相互作用和潜在治疗应用特别相关 (奥佐拉等人,2003 年)。

合成和生物活性

一项关于从 1H-咪唑衍生的新型 1,3,4-恶二唑化合物(包括 2-(1H-咪唑-1-基)乙酸乙酯)合成的研究揭示了它们抗菌活性的见解。这项研究有助于了解咪唑衍生物更广泛的化学性质和潜在应用 (阿尔-巴德拉尼等人,2019 年)。

抗病毒和细胞抑制特性

对强效抗病毒和细胞抑制剂的三环乙烯类似物的研究导致了合成对特定病毒具有中等活性的化合物。该研究包括研究与 2-(1H-咪唑-1-基)乙酸乙酯相关的化合物的生物活性,为其潜在治疗应用提供了见解 (霍雷吉等人,2006 年)。

在人腺苷受体上的亲和力和选择性

已合成并评估了一系列衍生物在人腺苷受体上的亲和力,展示了这些化合物在药物化学中的潜力。这项研究强调了了解与 2-(1H-咪唑-1-基)乙酸乙酯类似的化合物的选择性和亲和力特征的重要性 (巴拉尔迪等人,2011 年)。

咪唑衍生物的抗菌特性

一项专注于咪唑衍生物的合成和表征的研究,包括涉及氯乙酸乙酯的反应,有助于了解它们的抗菌特性。这项研究对于探索咪唑衍生物在解决细菌感染中的潜在应用具有重要意义 (阿里,2018 年)。

作用机制

Target of Action

The compound contains abenzene ring , which is known to undergo electrophilic aromatic substitution . This suggests that the compound might interact with biological targets that have electrophilic sites.

Mode of Action

The compound likely interacts with its targets through electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Given the compound’s structure and potential mode of action, it might influence pathways involvingaromatic compounds or those susceptible to electrophilic aromatic substitution .

Result of Action

The compound’s potential to undergoelectrophilic aromatic substitution suggests that it might modify aromatic compounds within cells, potentially altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the rate of electrophilic aromatic substitution can be influenced by the pH of the environment .

属性

IUPAC Name |

ethyl 2-[2-[(4-chlorophenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O4/c1-5-31-16(28)11-25-12(2)13(3)27-17-18(23-20(25)27)24(4)21(30)26(19(17)29)10-14-6-8-15(22)9-7-14/h6-9H,5,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLVVJBUIBKGFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

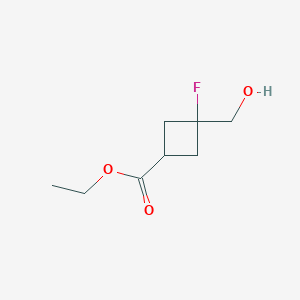

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3009405.png)

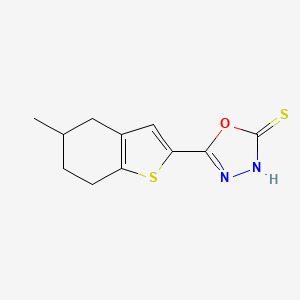

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3009411.png)

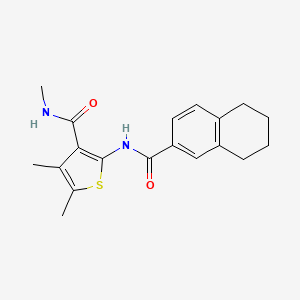

![3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3009412.png)

![4-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B3009415.png)

![1-[4-[(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009421.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B3009422.png)

![1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3009424.png)